molecular formula C10H20N4O B6601214 1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine CAS No. 2089333-01-5

1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine

Cat. No.: B6601214
CAS No.: 2089333-01-5
M. Wt: 212.29 g/mol
InChI Key: LNPJNCLQKONMLZ-UHFFFAOYSA-N
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Description

“1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine” is a chemical compound used as a reagent and building block in several synthetic applications . It is also used as an intermediate and an excellent catalyst for many condensation reactions .


Synthesis Analysis

The synthesis of “this compound” involves the use of 1-Methylpiperazine and N-(tert-Butoxycarbonyl)-4-piperidone . Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C10H21N3 . The InChI code for this compound is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .


Chemical Reactions Analysis

“this compound” is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is also used as a catalyst for many condensation reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 183.3 .

Safety and Hazards

“1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine” is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-12-6-8-13(9-7-12)10-2-4-14(11-15)5-3-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPJNCLQKONMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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